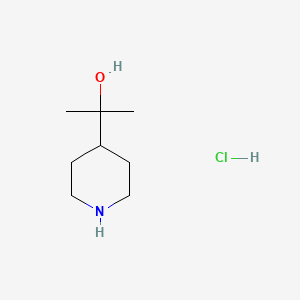

2-(Piperidin-4-yl)propan-2-ol hydrochloride

Description

Properties

IUPAC Name |

2-piperidin-4-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(2,10)7-3-5-9-6-4-7;/h7,9-10H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPNCLZIBOLGBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCNCC1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)propan-2-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with piperidine, which is commercially available.

Alkylation: Piperidine undergoes alkylation with an appropriate alkyl halide, such as 2-chloropropane, in the presence of a base like sodium hydride or potassium carbonate.

Hydrolysis: The resulting intermediate is then hydrolyzed to form 2-(Piperidin-4-yl)propan-2-ol.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the scale, either batch reactors or continuous flow reactors are used.

Purification: The product is purified through crystallization or recrystallization techniques to achieve the desired purity levels.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The piperidine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Leads to various reduced derivatives.

Substitution: Results in substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-(Piperidin-4-yl)propan-2-ol hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its piperidine ring structure allows for diverse chemical transformations, making it a valuable reagent in organic synthesis.

Chiral Auxiliary

The compound is widely utilized as a chiral auxiliary in asymmetric synthesis. It influences stereochemical outcomes in reactions, particularly in aldol reactions, enhancing the selectivity of product formation.

Biological Applications

Pharmacological Activities

Research indicates that piperidine derivatives, including this compound, exhibit a range of pharmacological activities. These compounds have been studied for their potential antimicrobial and anticancer properties, highlighting their relevance in medicinal chemistry .

Neurotransmitter Interaction

Studies have shown that this compound interacts with neurotransmitter systems. It has demonstrated inhibitory activities against monoamine neurotransmitter transporters, suggesting applications in treating mood disorders and neurodegenerative diseases .

Analgesic Properties

Recent investigations into piperidine-based compounds indicate their potential as dual-action ligands for histamine H3 and sigma-1 receptors. This interaction may alleviate nociceptive and neuropathic pain, positioning this compound as a candidate for analgesic development .

Medicinal Chemistry

Therapeutic Potential

The compound is under research for its therapeutic applications, particularly in neurological disorders. Its ability to modulate neurotransmitter activity makes it a candidate for further exploration in drug development aimed at treating conditions like depression and anxiety .

Industrial Applications

Material Development

In industrial settings, this compound is used in the development of new materials and chemical processes. Its chemical properties facilitate the creation of innovative products across various industries.

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules; chiral auxiliary |

| Biological Activity | Antimicrobial and anticancer properties; neurotransmitter interaction |

| Medicinal Chemistry | Potential treatment for neurological disorders |

| Industrial Use | Development of new materials and chemical processes |

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It can interact with enzymes, receptors, and other proteins, influencing their activity.

Pathways Involved: The compound may modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Basic vs. Polar Groups : The hydroxyl group in the target compound confers moderate polarity, whereas the amine in 2-(Piperidin-4-yl)propan-2-amine dihydrochloride increases basicity and solubility .

- Lipophilicity: Substitutions like chlorophenethyl (e.g., 4-(4-Chlorophenethyl)piperidine hydrochloride) or bromophenol (e.g., 2-Bromo-4-(piperidin-4-yl)phenol hydrochloride) reduce solubility due to hydrophobic/halogenated moieties .

Target Compound

Analogues

2-(Piperidin-4-yl)propan-2-amine dihydrochloride : The amine group enhances interactions with acidic residues in targets like serotonin receptors, making it a candidate for antidepressant development .

Morpholino-Thiazolo Derivatives (e.g., QM-4361 from ): These compounds, featuring morpholine and thiazole rings, exhibit kinase inhibitory activity due to their planar heterocycles and hydrogen-bond acceptors .

Biological Activity

2-(Piperidin-4-yl)propan-2-ol hydrochloride is a chiral organic compound with a piperidine structure, which is significant in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This compound is a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological activity.

While specific mechanisms for this compound are not fully elucidated, research indicates that compounds with similar structures exhibit various pharmacological activities, including:

- NLRP3 Inhibition : Compounds derived from piperidine structures have been shown to inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses. For instance, derivatives have demonstrated concentration-dependent inhibition of IL-1β release in macrophages .

- Anticancer Properties : Studies suggest that piperidine-containing compounds can exhibit cytotoxicity against various cancer cell lines. For example, derivatives have been tested for their ability to inhibit PI3Kδ, a target in cancer therapy .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Study 1: NLRP3 Inflammasome Inhibition

A study focused on the synthesis of piperidine derivatives showed that certain compounds could inhibit pyroptosis and reduce IL-1β levels significantly. The most effective compounds demonstrated over 35% inhibition at concentrations as low as 10 µM .

Study 2: Anticancer Activity

In another investigation involving pyrazolo[1,5-a]pyrimidine derivatives with piperidine moieties, the compounds exhibited promising anticancer activities. The most potent derivative had an IC50 value of 21.19 µg/mL against HePG-2 liver cancer cells, indicating strong cytotoxic properties .

Q & A

Q. What safety protocols are essential for handling 2-(Piperidin-4-yl)propan-2-ol hydrochloride in laboratory settings?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Engineering Controls: Work in a fume hood to minimize inhalation risks .

- Emergency Measures: Ensure access to eyewash stations and emergency showers. Contaminated clothing should be removed and cleaned separately .

- Storage: Store in a cool, dry place away from oxidizers and acids, with containers tightly sealed .

Q. How can researchers verify the chemical identity of this compound?

Methodological Answer:

Q. What are the recommended purification methods for this compound?

Methodological Answer:

- Recrystallization: Use solvents like ethanol or 2-propanol. Slow cooling enhances crystal formation .

- Column Chromatography: Employ silica gel with a gradient of ethyl acetate/methanol to isolate impurities .

- Lyophilization: For hydrochloride salts, freeze-drying ensures stability and removes residual solvents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

Methodological Answer:

- Systematic Solubility Profiling: Test in polar (water, DMSO) and non-polar solvents (hexane) under controlled temperatures (e.g., 25°C vs. 40°C) .

- pH-Dependent Studies: Adjust pH with HCl/NaOH to assess ionization effects on solubility .

- Data Cross-Validation: Compare results with PubChem or peer-reviewed studies, avoiding unreliable sources .

Q. What strategies optimize the synthetic yield of this compound?

Methodological Answer:

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

Q. What biological assay designs are suitable for studying this compound’s receptor interactions?

Methodological Answer:

- In Vitro Binding Assays:

- Dose-Response Curves: Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .

Q. How should contradictory data on the compound’s toxicity be analyzed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.